Antineoplastic agent-1

Description

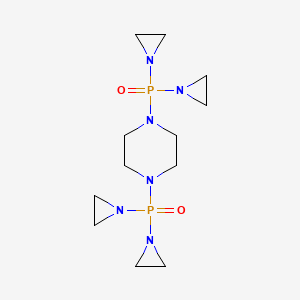

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis[bis(aziridin-1-yl)phosphoryl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N6O2P2/c19-21(15-5-6-15,16-7-8-16)13-1-2-14(4-3-13)22(20,17-9-10-17)18-11-12-18/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNNRGBCWXOVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=O)(N2CC2)N3CCN(CC3)P(=O)(N4CC4)N5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N6O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224219 | |

| Record name | Dipin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738-99-8 | |

| Record name | 1,4-Bis[bis(1-aziridinyl)phosphinyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L16KNK08VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, commonly known as Dipin, is a potent cytotoxic agent belonging to the class of alkylating agents. Its mechanism of action is centered on its ability to form covalent bonds with biological macromolecules, primarily deoxyribonucleic acid (DNA). Possessing four reactive aziridinyl groups, Dipin functions as a bifunctional or polyfunctional alkylating agent, capable of inducing both mono-adducts and, critically, inter- and intra-strand cross-links in the DNA double helix. This extensive DNA damage obstructs essential cellular processes such as replication and transcription, ultimately triggering programmed cell death (apoptosis). This technical guide provides a detailed exploration of the molecular mechanisms underlying Dipin's cytotoxic effects, supported by available data and a description of relevant experimental methodologies.

Introduction

Alkylating agents represent one of the earliest and most significant classes of anticancer drugs. Their therapeutic effect is derived from their ability to introduce alkyl groups into the DNA, leading to irreversible damage and cell death, particularly in rapidly proliferating cancer cells. Dipin is a piperazine derivative containing two phosphinyl groups, each bearing two aziridinyl rings. The strained three-membered aziridine rings are highly electrophilic and are the key to the compound's reactivity towards nucleophilic sites on DNA bases.

Mechanism of Action: DNA Alkylation and Cross-Linking

The cytotoxic activity of Dipin is a multi-step process initiated by the protonation of the aziridine rings, which enhances their electrophilicity. This is followed by nucleophilic attack from DNA bases, primarily the N7 position of guanine, and to a lesser extent, the N1 and N3 positions of adenine and the N3 position of cytosine.

Formation of Mono-adducts

Initially, a single aziridinyl group of a Dipin molecule reacts with a DNA base to form a mono-adduct. This initial alkylation event itself can disrupt the normal functioning of DNA.

Formation of DNA Cross-Links

As a bifunctional agent, a single Dipin molecule possesses multiple reactive sites, allowing it to react with a second nucleophilic site on the DNA. This results in the formation of covalent cross-links. These can be of two types:

-

Intra-strand cross-links: The two reactive sites on the Dipin molecule bind to two different bases on the same DNA strand.

-

Inter-strand cross-links: The Dipin molecule bridges the two complementary strands of the DNA double helix by binding to a base on each strand.[1]

Inter-strand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription.[1] This complete blockage of fundamental cellular processes is a major contributor to the potent anticancer activity of bifunctional alkylating agents.

Cellular Response to Dipin-Induced DNA Damage

The formation of Dipin-DNA adducts, particularly inter-strand cross-links, triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to either repair the damage or, if the damage is too extensive, induce programmed cell death.

Key protein kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) are activated in response to replication stress and double-strand breaks that can arise from the processing of cross-links. These kinases phosphorylate a cascade of downstream targets, leading to:

-

Cell Cycle Arrest: Checkpoint activation, often mediated by p53 and its downstream target p21, halts the cell cycle to provide time for DNA repair.

-

DNA Repair: The cell attempts to repair the DNA lesions. The repair of inter-strand cross-links is a complex process involving multiple pathways, including nucleotide excision repair (NER), homologous recombination (HR), and Fanconi anemia (FA) pathway proteins.

-

Apoptosis: If the DNA damage is overwhelming and cannot be repaired, the DDR signaling will shift towards inducing apoptosis, thereby eliminating the damaged cell.

Quantitative Data

As of the latest available literature, specific IC50 values for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) across a wide range of cancer cell lines are not extensively published in readily accessible databases. However, the potent cytotoxic nature of bifunctional alkylating agents is well-established. For context, other piperazine-containing anticancer agents have demonstrated significant cytotoxicity. For example, certain piperazine-linked bisanthrapyrazole compounds inhibit the growth of human erythroleukemic K562 cells in the low to submicromolar range.[2] It is anticipated that Dipin would exhibit potent cytotoxicity with IC50 values in the micromolar to nanomolar range, depending on the cancer cell line and its DNA repair capacity.

Table 1: Representative Cytotoxicity of Piperazine-Containing Anticancer Agents (for context)

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Piperazine-linked bisanthrapyrazoles | K562 | Low to sub-µM | [2] |

| 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine | Data not readily available | Expected to be potent |

Experimental Protocols

The investigation of the mechanism of action of DNA alkylating agents like Dipin involves a variety of experimental techniques.

DNA Alkylation and Cross-Linking Assays

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites. To specifically detect inter-strand cross-links, a modified protocol is used where the cells are first exposed to a known dose of ionizing radiation to induce strand breaks before analysis. The presence of cross-links retards the migration of the fragmented DNA, resulting in a smaller "comet tail."

-

Protocol Outline:

-

Treat cultured cells with varying concentrations of Dipin for a defined period.

-

Harvest and embed the cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving the DNA as nucleoids.

-

Expose the slides to a controlled dose of X-rays or gamma rays to induce random DNA strand breaks.

-

Subject the slides to alkaline electrophoresis.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Quantify the comet tail moment to determine the extent of DNA cross-linking.

-

Cytotoxicity Assay

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is widely used to determine the IC50 value of a compound.

-

Protocol Outline:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Dipin for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

-

Conclusion

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) is a potent DNA alkylating agent with a mechanism of action that relies on the formation of DNA mono-adducts and highly cytotoxic inter- and intra-strand cross-links. This extensive DNA damage overwhelms the cellular DNA repair machinery, leading to the activation of the DNA Damage Response pathway and, ultimately, apoptotic cell death. While the fundamental mechanism is understood, further research to quantify its cytotoxicity across a broad panel of cancer cell lines and to fully elucidate the specific DNA repair pathways involved in processing Dipin-induced lesions will be crucial for its potential therapeutic development.

References

"1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known by synonyms such as Dipin and its National Cancer Institute designation NSC 80096, is a bifunctional alkylating agent.[1][2] Its structure, featuring two bis(1-aziridinyl)phosphinyl groups attached to a central piperazine ring, is key to its biological activity. The strained aziridine rings are highly reactive, enabling the molecule to form covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA. This capability places it in the category of antineoplastic agents, specifically as a DNA cross-linking agent, which has been a cornerstone of cancer chemotherapy. This guide provides a comprehensive overview of its chemical structure, properties, and known biological activities, intended to support further research and development efforts.

Chemical Structure and Identifiers

The core structure of this compound consists of a piperazine ring functionalized at the 1 and 4 positions with bis(1-aziridinyl)phosphinyl moieties.

Chemical Structure:

Identifiers:

| Identifier | Value |

| IUPAC Name | 1,4-bis[bis(aziridin-1-yl)phosphoryl]piperazine |

| CAS Number | 738-99-8[1] |

| Molecular Formula | C12H24N6O2P2[1] |

| Synonyms | Dipin, Dipine, 1,4-Bis(N,N'-diethylene phosphamide)piperazine, NSC 80096[1][2] |

Physicochemical and Toxicological Properties

A summary of the known physicochemical and toxicological properties of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is presented below. It is classified as a highly toxic and combustible compound.[1]

| Property | Value | Reference |

| Molecular Weight | 346.31 g/mol | [1] |

| Melting Point | 186 °C | [1] |

| XLogP3 | -1.2 | [1] |

| Oral LD50 (mouse) | 68 mg/kg | [1] |

| Peritoneal LD50 (mouse) | 90 mg/kg | [1] |

| Toxicity Class | Highly Toxic | [1] |

| Flammability | Combustible; burning produces toxic nitrogen oxides and phosphorus oxide fumes. | [1] |

Spectral Data:

Synthesis

A specific, detailed experimental protocol for the synthesis of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine was not found in the available literature. However, the synthesis of analogous bis(aziridinyl)phosphinyl compounds generally involves the reaction of a suitable phosphorus oxychloride derivative with aziridine in the presence of a base to neutralize the HCl formed.

Mechanism of Action and Biological Activity

As a bifunctional alkylating agent, the primary mechanism of action of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is the induction of DNA damage, specifically interstrand and intrastrand cross-links. This activity is initiated by the protonation of the aziridine rings under physiological conditions, which facilitates nucleophilic attack by DNA bases.

The proposed mechanism involves the sequential alkylation of two nucleophilic sites on DNA, leading to the formation of a covalent bridge. The N7 position of guanine is a particularly favorable site for alkylation. The formation of these cross-links physically obstructs DNA replication and transcription, triggering cell cycle arrest and ultimately leading to apoptosis (programmed cell death).

Signaling Pathway for DNA Damage Response:

The DNA damage induced by this agent activates a complex network of cellular signaling pathways.

Caption: DNA Damage Response Pathway initiated by 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Experimental Protocols

General Experimental Workflow for Cytotoxicity and Mechanistic Studies:

Caption: General workflow for evaluating the in vitro activity of an anticancer compound.

Safety and Handling

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is designated as a highly toxic compound and should be handled with extreme caution in a controlled laboratory setting.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or aerosols. Due to its mutagenic potential as a DNA alkylating agent, appropriate measures to prevent exposure are critical. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from foodstuffs.[1]

Conclusion

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a potent bifunctional alkylating agent with potential applications in cancer research. Its ability to induce DNA cross-links forms the basis of its cytotoxic activity. While general information on its properties and mechanism of action is available, a lack of specific experimental data, including spectral analyses and detailed biological studies, highlights the need for further investigation to fully characterize this compound and explore its therapeutic potential. Researchers should exercise extreme caution when handling this highly toxic substance.

References

An In-depth Technical Guide to 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (CAS: 738-99-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known by its common synonym Dipin, is a bifunctional aziridine-containing compound that has been investigated for its potent antineoplastic properties. As a member of the alkylating agent class of chemotherapeutics, its mechanism of action is centered on the covalent modification of cellular macromolecules, primarily deoxyribonucleic acid (DNA). This modification disrupts the normal cellular processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, with a focus on its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is presented in the table below.

| Property | Value |

| CAS Number | 738-99-8 |

| Molecular Formula | C₁₂H₂₄N₆O₂P₂ |

| Molecular Weight | 346.31 g/mol |

| Synonyms | Dipin, 1,4-Bis(N,N'-diethylene phosphamide)piperazine, 1,4-Piperazinediylbis[bis(1-aziridinyl)phosphine oxide], NSC-80096 |

| Melting Point | 186 °C |

| Appearance | Solid |

| Toxicity (LD₅₀, mouse) | Oral: 68 mg/kg; Peritoneal: 90 mg/kg[1] |

Synthesis

Hypothetical Synthesis Workflow:

Caption: A logical workflow for the synthesis of the target compound.

Mechanism of Action

The primary mechanism of action of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is through its function as a DNA alkylating agent. The strained aziridine rings are susceptible to nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine. As a bifunctional agent, it can form both mono-adducts and inter- and intra-strand cross-links in the DNA.

This DNA damage triggers a cascade of cellular responses, ultimately leading to cytotoxicity in rapidly dividing cancer cells.

Signaling Pathways Implicated in Response to Aziridine-Containing Alkylating Agents:

While specific signaling pathway studies for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine are limited, research on analogous compounds containing aziridinyl moieties suggests the involvement of the following pathways:

-

DNA Damage Response (DDR) Pathway: The formation of DNA adducts and cross-links activates sensor proteins such as ATM and ATR, which in turn phosphorylate a variety of downstream targets, including the checkpoint kinases Chk1 and Chk2. This leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, the DDR pathway can trigger apoptosis.

-

p53-Mediated Apoptosis: In cells with functional p53, DNA damage leads to the stabilization and activation of this tumor suppressor protein. Activated p53 can induce the expression of pro-apoptotic proteins like Bax and PUMA, leading to the intrinsic apoptosis pathway. Studies on a bis-aziridinylnaphthoquinone have shown upregulation of p53 in response to treatment[2].

-

Cell Cycle Arrest at G2/M Phase: Many DNA damaging agents, including those with aziridinyl groups, induce cell cycle arrest at the G2/M checkpoint to prevent cells with damaged DNA from entering mitosis. This is often associated with the downregulation of key mitotic proteins like Cdc2[2]. Studies on other piperazine derivatives have also demonstrated G2/M phase arrest[1].

Caption: DNA damage and subsequent cellular signaling pathways.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Workflow:

Caption: Workflow for determining in vitro cytotoxicity.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the effects of the compound on cell cycle progression.

Workflow:

Caption: Workflow for cell cycle analysis via flow cytometry.

Detailed Methodology:

-

Cell Treatment: Treat cancer cells with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine at its predetermined IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store them at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend them in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to degrade RNA and prevent its staining).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.

In Vivo Antitumor Efficacy Study

This is a general protocol for evaluating the antitumor activity of the compound in a mouse xenograft model.

Workflow:

Caption: A typical workflow for an in vivo xenograft study.

Detailed Methodology:

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (vehicle control, different doses of the compound, positive control).

-

Compound Administration: Administer 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine to the mice via a suitable route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily, every other day).

-

Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study period.

-

Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control. Assess any signs of toxicity, such as weight loss or changes in behavior.

Conclusion

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a potent DNA alkylating agent with demonstrated cytotoxic and antitumor properties. Its mechanism of action, centered on the induction of DNA damage, leads to cell cycle arrest and apoptosis, making it a compound of significant interest in the field of oncology research. The experimental protocols provided in this guide offer a framework for the further investigation of its biological activities and potential as a therapeutic agent. Further research is warranted to fully elucidate the specific signaling pathways it modulates and to optimize its therapeutic potential through in vivo studies.

References

- 1. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of a novel bis-aziridinylnaphthoquinone (AZ4) mediating cell cycle arrest and apoptosis in non-small cell lung cancer cell line NCI-H460 - PubMed [pubmed.ncbi.nlm.nih.gov]

"1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on the chemical compound 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin. The information is presented to be a quick reference for research and development purposes.

Core Chemical Properties

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a chemical compound that has been classified as an alkylating agent.[1] Such agents are known to be monofunctional and require metabolic activation to become effective antitumor intermediates.[1]

Quantitative Data Summary

The fundamental molecular properties of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C12H24N6O2P2 | [1] |

| Molecular Weight | 346.31 g/mol | [1] |

| Exact Mass | 346.31 u | [1] |

| CAS Number | 738-99-8 | [1] |

Experimental Protocols & Signaling Pathways

Detailed experimental protocols and specific signaling pathways for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine are highly dependent on the specific research application (e.g., studies on antineoplastic activity, mutagenicity, or carcinogenesis). As this document is a general technical guide focused on the compound's core properties, specific experimental methodologies are not included. Researchers are advised to consult targeted literature for protocols relevant to their study design. The compound is known to act as an alkylating antineoplastic agent, a carcinogen, and a mutagen, which suggests its interaction with cellular DNA.[1]

Logical and Structural Visualizations

To facilitate a better understanding of the compound's structure, the following diagrams illustrate its logical composition and the relationship between its constituent functional groups.

Caption: High-level logical composition of the molecule.

Caption: Functional group connectivity in the molecule.

References

An In-Depth Technical Guide to 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a piperazine derivative containing two bis(1-aziridinyl)phosphinyl groups. The presence of the highly reactive aziridine rings categorizes it as a potent alkylating agent.[1] Such compounds exert their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA. This interaction disrupts DNA replication and transcription, ultimately leading to cell death. This guide will delve into the known technical aspects of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,4-bis[bis(aziridin-1-yl)phosphinoyl]piperazine | |

| Synonyms | Dipin, NSC 80096 | [1] |

| CAS Number | 738-99-8 | |

| Molecular Formula | C12H24N6O2P2 | |

| Molecular Weight | 346.31 g/mol | [1] |

| Melting Point | 186 °C | [1] |

| Appearance | Solid |

Discovery and History

Detailed information regarding the specific discovery and historical development of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is scarce in readily accessible scientific literature. It is identified with the NSC number 80096, suggesting its investigation as a potential anticancer agent under the purview of the National Cancer Institute (NCI) in the United States. The development of aziridine-containing compounds as potential chemotherapeutics was a significant area of research in the mid-20th century, and it is likely that Dipin emerged from these broader research programs focused on novel alkylating agents.

Mechanism of Action

The primary mechanism of action of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is through DNA alkylation. The strained three-membered aziridine rings are susceptible to nucleophilic attack, particularly from the N7 position of guanine bases in DNA.

The proposed mechanism involves the following steps:

-

Metabolic Activation (Presumed): While not explicitly detailed in the available literature for this specific compound, many alkylating agents require metabolic activation to enhance their reactivity.

-

Nucleophilic Attack: The activated aziridinium ions are highly electrophilic and react with nucleophilic sites on DNA bases.

-

DNA Adduct Formation: This results in the formation of covalent adducts with DNA. As a bifunctional agent with four aziridine rings, it has the potential to form both mono-adducts and cross-links (inter-strand or intra-strand).

-

Cellular Consequences: The formation of DNA adducts and cross-links disrupts the normal functioning of DNA, interfering with replication and transcription. This damage, if not repaired, triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).

Below is a simplified representation of the proposed DNA alkylation pathway.

Quantitative Data

Toxicity Data

Limited quantitative toxicity data is available from animal studies.

| Test | Organism | Route | Dose | Reference |

| LD50 | Mouse | Oral | 68 mg/kg | [1] |

| LD50 | Mouse | Peritoneal | 90 mg/kg | [1] |

In Vitro Cytotoxicity

Specific IC50 values for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine against various cancer cell lines are not well-documented in publicly available literature. Research on similar piperazine-based anticancer agents has shown a wide range of cytotoxic activities, with IC50 values varying significantly depending on the specific chemical structure and the cancer cell line being tested.

Experimental Protocols

General Synthesis Workflow (Hypothetical)

The synthesis of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine would likely involve the reaction of a piperazine derivative with a phosphorylating agent followed by reaction with aziridine. A plausible, though unconfirmed, synthetic workflow is outlined below.

Clinical Studies

There is no information available in the public domain regarding any clinical trials conducted with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine. Its high toxicity, as indicated by the preclinical data, may have limited its progression into clinical development.

Conclusion

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin, NSC 80096) is a potent bifunctional alkylating agent with demonstrated high toxicity in animal models. While its specific history and discovery are not well-documented, its chemical structure and classification place it within a class of compounds extensively investigated for anticancer properties. The lack of detailed in vitro cytotoxicity data and the absence of any reported clinical trials suggest that its development was likely halted at an early stage, possibly due to an unfavorable therapeutic index. Nevertheless, the study of such compounds has contributed to the broader understanding of the structure-activity relationships of alkylating agents and the development of safer and more effective cancer chemotherapeutics. Further research into historical archives of the National Cancer Institute may provide more detailed insights into the development and biological evaluation of this compound.

References

An In-Depth Technical Guide to 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin, is a bifunctional alkylating agent belonging to the aziridine class of compounds. Its cytotoxic effects are primarily attributed to its ability to induce DNA damage, particularly interstrand cross-links, which disrupt DNA replication and transcription, ultimately leading to apoptosis. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activities of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, along with detailed experimental protocols for its study.

Introduction

Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, most notably DNA.[1] 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) is a synthetic compound characterized by the presence of four highly reactive aziridine rings. These strained three-membered rings are susceptible to nucleophilic attack, enabling the molecule to form covalent bonds with nucleophilic sites on DNA bases. The bifunctional nature of Dipin, with two reactive centers, allows it to form both intra- and interstrand DNA cross-links, a particularly lethal form of DNA damage that is difficult for cancer cells to repair.

Chemical Properties and Synthesis

Synonyms: Dipin, NSC 80096, 1,4-Bis(N,N'-diethylene phosphamide)piperazine, 1,4-Piperazinediylbis[bis(1-aziridinyl)phosphine oxide][2]

| Property | Value | Reference |

| Molecular Formula | C12H24N6O2P2 | [2] |

| Molecular Weight | 346.31 g/mol | [2] |

| Melting Point | 186 °C | [2] |

| XLogP3 | -1.2 | [2] |

| NSC Number | 80096 | [2] |

Synthesis Protocol

Step 1: Synthesis of Bis(1-aziridinyl)phosphinic chloride

This intermediate can be synthesized by reacting phosphorus oxychloride with aziridine in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Step 2: Reaction of Piperazine with Bis(1-aziridinyl)phosphinic chloride

Piperazine is then reacted with two equivalents of the bis(1-aziridinyl)phosphinic chloride intermediate. This reaction is typically carried out in an inert solvent and in the presence of a base to scavenge the HCl produced.

Mechanism of Action as an Alkylating Agent

The primary mechanism of action of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is through the alkylation of DNA. The aziridine rings are electrophilic and react with nucleophilic sites on DNA bases, particularly the N7 position of guanine.

DNA Cross-Linking

As a bifunctional alkylating agent, Dipin can react with two different nucleophilic sites on DNA, leading to the formation of cross-links. These can be either intrastrand (between two bases on the same DNA strand) or interstrand (between bases on opposite DNA strands). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for both DNA replication and transcription.

Biological Activity and Quantitative Data

Cytotoxicity

While specific IC50 values for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine against a wide range of human cancer cell lines are not extensively documented in the available search results, the compound is known to possess cytotoxic properties. The following table summarizes the available toxicity data in mice.

| Test | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LD50 | Oral | Mouse | 68 mg/kg | Details of toxic effects not reported other than lethal dose value | [2] |

| LD50 | Peritoneal | Mouse | 90 mg/kg | Details of toxic effects not reported other than lethal dose value | [2] |

In Vivo Antitumor Activity

Specific data on the in vivo antitumor efficacy of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in various animal models is limited in the provided search results. Further research is required to fully characterize its antitumor activity in different cancer types.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to determine the IC50 value of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine against various cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare a series of dilutions of Dipin in complete medium.

-

Remove the medium from the wells and add 100 µL of the Dipin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Dipin) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

DNA Cross-Linking Assessment (Alkaline Comet Assay)

The alkaline Comet assay can be adapted to detect DNA interstrand cross-links.

Materials:

-

Treated and untreated cells

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

-

Low melting point agarose

-

Microscope slides

-

SYBR Green or other DNA stain

-

Fluorescence microscope with appropriate filters

-

Comet assay analysis software

Procedure:

-

Harvest treated and untreated cells.

-

Embed the cells in low melting point agarose on a microscope slide.

-

Lyse the cells in lysis solution.

-

To detect cross-links, a DNA damaging agent (e.g., X-rays or a known chemical clastogen) is applied to the slides after lysis to introduce a known amount of DNA strand breaks.

-

Perform alkaline unwinding and electrophoresis. In the presence of interstrand cross-links, the DNA will migrate slower than the control DNA (treated only with the damaging agent).

-

Neutralize and stain the DNA.

-

Visualize and score the comets using a fluorescence microscope and specialized software. A decrease in the tail moment compared to the control (damaging agent alone) is indicative of DNA cross-linking.

Affected Signaling Pathways

The induction of DNA damage by alkylating agents like Dipin triggers a complex cellular response involving multiple signaling pathways that regulate cell cycle progression, DNA repair, and apoptosis.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in the response to DNA damage.[3] Upon activation by upstream kinases such as ATM and ATR, p53 can induce cell cycle arrest to allow time for DNA repair or, if the damage is too severe, trigger apoptosis. p53 mediates cell cycle arrest primarily through the transcriptional activation of the cyclin-dependent kinase inhibitor p21. Apoptosis is induced through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including the JNK and p38 MAPK pathways, are also activated in response to cellular stress, including DNA damage.[3] These pathways can contribute to both cell survival and apoptosis, depending on the cellular context and the extent of the damage. In the context of extensive DNA damage, the JNK and p38 pathways often promote apoptosis.

Metabolism and Degradation

The metabolic fate of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is not well-documented in the provided search results. However, it is likely that the compound undergoes hydrolysis of the aziridine rings, leading to less reactive and more water-soluble metabolites that can be excreted. The phosphorus-nitrogen bonds may also be subject to enzymatic cleavage. Further studies are needed to fully elucidate the metabolic pathways and degradation products of this compound.

Conclusion

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a potent bifunctional alkylating agent with the potential for anticancer activity. Its mechanism of action is centered on the induction of DNA cross-links, which trigger cellular responses leading to cell cycle arrest and apoptosis. This technical guide provides a foundation for researchers interested in further investigating the therapeutic potential of this compound. More detailed studies are required to fully characterize its in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the specific signaling pathways that govern its cytotoxic effects.

References

In-Depth Technical Guide: Genotoxicity and Mutagenicity of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Toxicological Profile

-

Chemical Name: 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

-

Synonyms: Dipin, Dipine, N,N'-Bis[bis(1-aziridinyl)phosphinic]piperazide

-

CAS Number: 1954-28-5

-

Chemical Class: Alkylating agent; Aziridine

-

General Classification: Dipin is classified as a mutagen and a carcinogen.[1] Its structure falls within a class of compounds known to be genotoxic.

Acute Toxicity Data:

| Species | Route of Administration | LD50 |

| Mouse | Oral | 68 mg/kg |

| Mouse | Peritoneal | 90 mg/kg |

Presumed Mechanism of Genotoxicity and Mutagenicity

The genotoxicity of Dipin is attributed to its four aziridinyl groups. The strained three-membered aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a covalent bond with cellular nucleophiles. The primary target for this alkylation is DNA.

The proposed mechanism involves the following steps:

-

Activation: The aziridinyl groups are highly electrophilic and can react directly with nucleophilic sites on DNA bases.

-

DNA Adduct Formation: The primary sites of alkylation on DNA are the N7 position of guanine and the N3 position of adenine.

-

Consequences of DNA Alkylation:

-

DNA Strand Breaks: The formation of DNA adducts can destabilize the glycosidic bond between the base and the deoxyribose sugar, leading to depurination and subsequent single-strand breaks.

-

DNA Cross-linking: As a tetra-functional alkylating agent, Dipin has the potential to form both intra- and inter-strand cross-links in the DNA. This is a severe form of DNA damage that can block DNA replication and transcription.

-

Mutations: During DNA replication, the damaged DNA template can lead to misincorporation of bases by DNA polymerase, resulting in point mutations. DNA repair mechanisms, while attempting to correct the damage, can also introduce errors, leading to mutations.

-

Chromosomal Aberrations: The extensive DNA damage, including strand breaks and cross-links, can lead to larger-scale chromosomal damage, such as deletions, insertions, and translocations.

-

Standard Genotoxicity and Mutagenicity Assays

The following are standard assays that would be employed to quantitatively assess the genotoxic and mutagenic potential of a compound like Dipin.

Bacterial Reverse Mutation Assay (Ames Test)

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon. These mutations render the bacteria unable to synthesize the respective amino acid, making them dependent on an external supply for growth. The assay measures the ability of a test chemical to induce reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on an amino-acid-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

General Protocol:

-

Preparation: The test compound is prepared in a suitable solvent at various concentrations. The bacterial strains are cultured overnight.

-

Exposure (Plate Incorporation Method): The test compound, bacterial culture, and (if required) S9 mix are added to molten top agar. This mixture is then poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

In Vitro Micronucleus Test

Principle: The in vitro micronucleus test detects chromosomal damage in cultured mammalian cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates that the test substance induces chromosomal damage (clastogenicity) or interferes with the mitotic apparatus (aneugenicity).

General Protocol:

-

Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) are cultured.

-

Exposure: The cells are treated with the test compound at various concentrations, with and without S9 metabolic activation.

-

Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one mitosis.

-

Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells under a microscope.

In Vivo Chromosomal Aberration Test

Principle: This assay assesses the potential of a test substance to induce chromosomal abnormalities in the bone marrow cells of rodents. Animals are exposed to the test substance, and at specific time points after treatment, bone marrow cells are collected and analyzed for structural chromosomal aberrations.

General Protocol:

-

Animal Dosing: Rodents (usually rats or mice) are administered the test compound, typically by oral gavage or intraperitoneal injection, at multiple dose levels.

-

Metaphase Arrest: Prior to sacrifice, animals are treated with a mitotic spindle inhibitor (e.g., colchicine or Colcemid) to arrest cells in metaphase.

-

Bone Marrow Collection: Bone marrow is flushed from the femurs or tibias.

-

Slide Preparation: The cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining and Analysis: The slides are stained (e.g., with Giemsa), and metaphase spreads are analyzed for chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and rearrangements.

Signaling Pathways in Response to Dipin-Induced DNA Damage

The cellular response to DNA damage induced by an alkylating agent like Dipin involves a complex network of signaling pathways aimed at repairing the damage or, if the damage is too severe, inducing cell death (apoptosis).

Key Signaling Pathways:

-

DNA Damage Recognition: Sensor proteins, such as the MRN complex (Mre11-Rad50-Nbs1), recognize DNA double-strand breaks, while other proteins recognize single-strand breaks and bulky adducts.

-

ATM/ATR Signaling: Upon recognition of DNA damage, the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are activated. These are master regulators of the DNA damage response.

-

Checkpoint Activation: ATM and ATR phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2. These kinases, in turn, phosphorylate and inactivate cell cycle regulators like Cdc25, leading to cell cycle arrest at the G1/S or G2/M transitions. This provides time for the cell to repair the DNA damage.

-

p53 Activation: ATM and Chk2 also phosphorylate and stabilize the tumor suppressor protein p53. Activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX, PUMA).

-

DNA Repair: Various DNA repair pathways are activated depending on the type of damage. These include Base Excision Repair (BER) for single base damage, Nucleotide Excision Repair (NER) for bulky adducts, and Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) for double-strand breaks.

-

Apoptosis: If the DNA damage is irreparable, the p53-mediated pathway can trigger apoptosis, eliminating the damaged cell.

Conclusion

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) is a potent alkylating agent with a high potential for genotoxicity and mutagenicity. Its chemical structure facilitates the formation of DNA adducts, leading to strand breaks, cross-linking, mutations, and chromosomal aberrations. While specific quantitative data from standardized assays are not widely available, the established mechanisms of action for aziridine-containing compounds provide a strong basis for predicting its hazardous properties. A thorough evaluation of Dipin's genotoxic and mutagenic potential using the standard battery of tests described herein is essential for a comprehensive risk assessment, particularly in the context of drug development and occupational safety. The signaling pathways activated in response to Dipin-induced DNA damage are central to determining the ultimate cellular fate, be it repair and survival or apoptosis. Further research to generate robust quantitative data for Dipin is highly recommended.

References

"1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Characteristics

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a complex molecule belonging to the class of alkylating agents.[1] These compounds are characterized by their ability to introduce alkyl groups into nucleophilic sites on other molecules, a property that underlies their cytotoxic effects.

Table 1: Physicochemical Properties of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

| Property | Value | Reference |

| Molecular Weight | 346.31 g/mol | [1] |

| Exact Mass | 346.31 g/mol | [1] |

| Melting Point | 186 °C | [1] |

| XLogP3 | -1.2 | [1] |

| UNII | L16KNK08VM | [1] |

| NSC Number | 80096 | [1] |

Solubility Profile

Quantitative solubility data for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in a range of common laboratory solvents is not extensively documented in publicly accessible scientific literature. The parent compound, piperazine, is known to be freely soluble in polar solvents like water and ethylene glycol, and poorly soluble in non-polar solvents such as diethyl ether.[2][3] However, the solubility of the significantly larger and more complex derivative, 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, cannot be directly inferred from this information. A related but different compound, 1,4-Bis(benzhydryl)piperazine, is reported to be slightly soluble in chloroform and dimethyl sulfoxide (DMSO) upon heating.[4]

Given the absence of specific data, experimental determination of the solubility profile is necessary.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be adapted to determine the solubility of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in a selection of solvents at a specified temperature.

Materials:

-

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane (DCM))

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine to a known volume of each selected solvent in separate vials. The amount should be sufficient to ensure that undissolved solid remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect a precise aliquot of the clear supernatant without disturbing the solid pellet.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of known concentrations of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in the respective solvent.

-

Develop a suitable analytical method (e.g., HPLC) to quantify the concentration of the compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

-

Generate a calibration curve using the standard solutions.

-

Dilute the collected supernatant if necessary to fall within the linear range of the calibration curve.

-

Analyze the supernatant samples using the validated analytical method to determine the concentration of the dissolved compound.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Below is a Graphviz diagram illustrating this experimental workflow.

Mechanism of Action: Alkylating Agent

As an alkylating agent, 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is understood to exert its cytotoxic effects through the covalent modification of cellular macromolecules.[1] The aziridinyl groups are highly reactive electrophiles that can react with nucleophilic centers in biological molecules, most notably the nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA.

This alkylation can lead to several downstream consequences, including:

-

DNA Damage: Formation of adducts and cross-links in the DNA strands.

-

Inhibition of DNA Replication and Transcription: The damaged DNA cannot serve as an effective template for these essential cellular processes.

-

Induction of Apoptosis: The cell's damage-sensing mechanisms may trigger programmed cell death in response to extensive, irreparable DNA damage.

The following diagram illustrates the general mechanism of action for this class of compounds.

Conclusion

While specific, quantitative solubility data for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine remains elusive in the public domain, this guide provides a framework for its experimental determination. Understanding the solubility of this and other investigational compounds is a critical step in preclinical development, impacting formulation, bioavailability, and the design of further toxicological and efficacy studies. The compound's classification as an alkylating agent provides a strong indication of its mechanism of action, which is centered on the disruption of DNA integrity and function, ultimately leading to cell death. Further research is warranted to fully characterize the solubility profile and specific biological interactions of this potent molecule.

References

Spectroscopic Characterization of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine: A Technical Guide

Chemical Structure

The molecule consists of a central piperazine ring, with both nitrogen atoms substituted with a bis(1-aziridinyl)phosphinyl group. This structure is highly symmetrical.

Caption: 2D structure of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the title compound, ¹H, ¹³C, and ³¹P NMR would be highly informative.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Piperazine-H | 2.8 - 3.2 | Singlet or Multiplet | 8H | The protons on the piperazine ring are chemically equivalent due to symmetry. Depending on the solvent and temperature, a single peak or a more complex multiplet could be observed. |

| Aziridine-H | 1.5 - 2.5 | Singlet or Multiplet | 16H | The protons on the four equivalent aziridine rings are expected to be in a higher field (upfield) due to the strained ring system. The signal may appear as a singlet or a more complex pattern due to coupling with each other and potentially with phosphorus. |

Predicted ¹³C NMR Data

| Carbons | Predicted Chemical Shift (δ, ppm) | Notes |

| Piperazine-C | 45 - 55 | The carbon atoms of the piperazine ring are expected in this range. For unsubstituted piperazine, the signal is around 47 ppm.[1] |

| Aziridine-C | 20 - 35 | The carbons of the aziridine rings are expected to be shielded due to the ring strain. |

Predicted ³¹P NMR Data

| Phosphorus | Predicted Chemical Shift (δ, ppm) | Notes |

| Phosphinyl-P | -5 to 25 | The chemical shift is referenced to 85% H₃PO₄.[2][3] Compounds with a P=O bond and P-N bonds typically fall within this range.[2][4][5] A single peak is expected due to the symmetrical nature of the molecule. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| P=O stretch | 1200 - 1300 | Strong | Characteristic absorption for the phosphinyl group. |

| P-N stretch | 900 - 1000 | Medium-Strong | Indicates the bond between phosphorus and nitrogen. |

| C-N stretch (Piperazine) | 1125 - 1170 | Medium | Piperazine rings show characteristic absorptions in this region.[6] |

| C-N stretch (Aziridine) | 1200 - 1250 | Medium | Associated with the aziridine ring. |

| C-H stretch (Aliphatic) | 2800 - 3000 | Medium-Strong | From the CH₂ groups of the piperazine and aziridine rings. |

| Aziridine ring deformation | 850 - 950 | Medium | Characteristic vibration of the three-membered ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) would be a suitable soft ionization technique.[7][8][9]

| m/z | Proposed Fragment | Notes |

| 347.15 | [M+H]⁺ | The protonated molecular ion. The exact mass of C₁₂H₂₄N₆O₂P₂ is 346.1436. |

| 304.11 | [M - C₂H₄N]⁺ | Loss of an aziridine ring. |

| 219.08 | [M - C₂H₄N - P(O)(C₂H₄N)]⁺ | Subsequent loss of the remaining part of one phosphinyl group. |

| 173.09 | [Piperazine-P(O)(C₂H₄N)]⁺ | Cleavage of one P-N bond of the piperazine ring. |

| 85.06 | [C₄H₉N₂]⁺ | Fragment corresponding to the piperazine ring. |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10][11][12][13] Ensure the sample is fully dissolved to form a homogeneous solution.[13]

-

Data Acquisition: Acquire ¹H, ¹³C, and ³¹P NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C and ³¹P NMR, proton decoupling is typically used to simplify the spectra.[14]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (85% H₃PO₄ for ³¹P).[3]

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.[15][16][17] Ensure good contact between the sample and the crystal by applying pressure with the anvil.[15][17]

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal.[15] Then, collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample solution into an electrospray ionization (ESI) source coupled to a mass spectrometer.[18][19] The ESI process generates gas-phase ions from the liquid sample.[7][8][9] Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Analyze the resulting spectrum to determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound.

Caption: General workflow for spectroscopic characterization.

References

- 1. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]

- 2. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 3. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. datapdf.com [datapdf.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. web.uvic.ca [web.uvic.ca]

- 11. depts.washington.edu [depts.washington.edu]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine: A Technical Overview of its Carcinogenic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the carcinogenic potential of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (also known as Dipin). A comprehensive search of scientific literature and toxicological databases did not yield specific long-term carcinogenicity studies with quantitative tumor incidence data or detailed experimental protocols for this particular compound. Therefore, this guide provides a general overview based on its chemical class and available toxicological classifications.

Introduction

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a piperazine derivative containing two bis(1-aziridinyl)phosphinyl groups. It belongs to the class of aziridine-containing compounds, many of which are known for their use as alkylating agents in chemotherapy. The presence of the highly reactive aziridinyl groups is central to its biological activity and also the basis for its toxicological concerns, including its potential as a carcinogen.

Toxicological Profile and Classification

Acute Toxicity

Limited acute toxicity data is available from animal studies.

| Quantitative Toxicity Data | |

| Test | Result |

| Oral LD50 (Mouse) | 68 mg/kg |

| Intraperitoneal LD50 (Mouse) | 90 mg/kg |

LD50: Lethal dose for 50% of the test population.

Mechanism of Action and Carcinogenic Potential

The carcinogenic potential of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is intrinsically linked to its mechanism of action as a DNA alkylating agent.

DNA Alkylation

The aziridinyl groups of the molecule are highly electrophilic and can react with nucleophilic sites on DNA bases. This process, known as alkylation, can lead to several detrimental effects on the DNA molecule:

-

DNA Adduct Formation: Covalent binding of the chemical to DNA bases.

-

DNA Cross-linking: Formation of links between DNA strands or between DNA and proteins.

-

DNA Strand Breaks: Direct or indirect damage to the phosphodiester backbone of DNA.

These alterations can interfere with DNA replication and transcription, leading to mutations if not properly repaired by the cell's DNA repair mechanisms.

Genotoxicity and Mutagenicity

The induction of mutations is a key initiating event in carcinogenesis. By causing DNA damage, 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is considered a genotoxic and mutagenic compound. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can lead to uncontrolled cell proliferation and the development of cancer.

Experimental Protocols for Carcinogenicity Assessment (Generalized)

Due to the absence of specific experimental protocols for this compound, a generalized workflow for assessing the carcinogenicity of a chemical is provided below. This represents a typical approach used in toxicology and drug development.

An In-depth Technical Guide to the DNA Modification Mechanism of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known by synonyms such as Dipin and NSC 80096, is a chemical entity classified as a potent antineoplastic and alkylating agent. Its structure, featuring a piperazine ring linked to two bis(1-aziridinyl)phosphinyl groups, suggests a role as a bifunctional alkylating agent capable of inducing DNA cross-links. This guide synthesizes the available information to provide a detailed understanding of its presumed mode of DNA modification, drawing parallels from related aziridine-containing compounds. While specific experimental data for this compound remains limited in publicly accessible literature, this document outlines the theoretical mechanism of action, potential cellular consequences, and hypothetical experimental protocols for its investigation.

Introduction

DNA alkylating agents represent a cornerstone of cancer chemotherapy. Their therapeutic efficacy stems from their ability to covalently modify DNA, leading to cytotoxicity in rapidly proliferating cancer cells. 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine belongs to the class of aziridine-containing alkylating agents. The strained three-membered aziridine ring is the key pharmacophore, susceptible to nucleophilic attack by DNA bases. The presence of four such rings in the molecule suggests a high potential for DNA modification, including the formation of inter- and intra-strand cross-links, which are particularly cytotoxic lesions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 346.31 g/mol | [1] |

| Exact Mass | 346.31 u | [1] |

| Melting Point | 186 °C | [1] |

| UNII | L16KNK08VM | [1] |

| NSC Number | 80096 | [1] |

| XLogP3 | -1.2 | [1] |

Toxicological Data

Toxicological studies have established 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine as a highly toxic compound. The available LD50 data is summarized in Table 2. The compound is also classified as a mutagen and a carcinogen, consistent with its DNA-damaging capabilities.[1]

| Test | Route of Administration | Species | Dose | Reference |

| LD50 | Peritoneal | Mouse | 90 mg/kg | [1] |

| LD50 | Oral | Mouse | 68 mg/kg | [1] |

Proposed Mechanism of DNA Modification

While direct experimental evidence for the DNA modification mechanism of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is scarce, a plausible mechanism can be inferred from the extensive research on other aziridine-containing alkylating agents.

Activation of the Aziridine Ring

The aziridine ring, in its neutral state, is a weak electrophile. Its reactivity is significantly enhanced upon protonation of the nitrogen atom, which typically occurs under physiological conditions. This protonation increases the ring strain and makes the carbon atoms more susceptible to nucleophilic attack.

Nucleophilic Attack by DNA Bases

The activated aziridinium ion is a potent electrophile that can be attacked by various nucleophilic sites on the DNA bases. The most common site of alkylation by many alkylating agents is the N7 position of guanine, located in the major groove of the DNA double helix. Other potential sites include the N3 position of adenine, and to a lesser extent, the N1 of adenine and the N3 of cytosine.

Monoalkylation and Cross-linking

Given that the molecule possesses four aziridine rings, it can function as a bifunctional or even tetrafunctional alkylating agent. The initial reaction of one aziridine ring with a DNA base results in a mono-adduct. Subsequently, a second aziridine ring on the same molecule can react with another DNA base, leading to the formation of a cross-link. These can be either intrastrand cross-links (linking two bases on the same DNA strand) or interstrand cross-links (linking bases on opposite DNA strands). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription.

A point of contention arises from a MeSH classification which describes this class of drugs as monofunctional and requiring metabolic activation.[1] This suggests that the in vivo mechanism may be more complex, potentially involving enzymatic activation to a species that forms a single covalent bond with DNA. However, the chemical structure strongly supports the potential for bifunctional activity and DNA cross-linking. Further research is needed to resolve this discrepancy.

Caption: Proposed mechanism of DNA alkylation.

Cellular Consequences of DNA Modification

The formation of DNA adducts and cross-links by 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine triggers a cascade of cellular responses.

Cell Cycle Arrest

DNA damage surveillance mechanisms, primarily mediated by the ATM and ATR kinases, detect the DNA lesions. This activation leads to the phosphorylation of downstream effectors such as p53 and Chk1/Chk2, resulting in cell cycle arrest, typically at the G2/M phase. This pause provides the cell with an opportunity to repair the damage.

DNA Repair Pathways

Cells possess several DNA repair pathways to counteract the effects of alkylating agents. The primary pathways involved in repairing the lesions caused by compounds like 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine are likely to be:

-

Base Excision Repair (BER): For the removal of smaller mono-adducts.

-

Nucleotide Excision Repair (NER): For the repair of bulkier adducts that distort the DNA helix.

-

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): For the repair of interstrand cross-links, which often involves the generation of double-strand breaks as repair intermediates.

Apoptosis

If the DNA damage is too extensive to be repaired, the cell cycle arrest can become permanent (senescence) or the cell can be directed to undergo programmed cell death (apoptosis). The activation of the p53 tumor suppressor protein is a key event in this process, leading to the upregulation of pro-apoptotic proteins such as Bax and Puma.

Caption: Cellular response to DNA damage.

Hypothetical Experimental Protocols

Due to the lack of specific published protocols for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, this section provides a generalized workflow for investigating its DNA-modifying properties.

In Vitro DNA Alkylation Assay

Objective: To determine if 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine directly alkylates DNA and to identify the primary sites of adduction.

Methodology:

-

DNA Substrate: Use plasmid DNA or synthetic oligonucleotides with defined sequences.

-

Incubation: Incubate the DNA with varying concentrations of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in a suitable buffer (e.g., phosphate buffer at pH 7.4) for different time intervals.

-

Analysis of Mono-adducts:

-

Enzymatic Digestion: Digest the treated DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis: Analyze the digest using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the modified nucleosides.

-

-

Analysis of Interstrand Cross-links:

-

Denaturing Gel Electrophoresis: Treat the alkylated plasmid DNA to denature the strands (e.g., with heat or alkali) and run on an agarose gel. Cross-linked DNA will renature and migrate faster than the single-stranded, non-cross-linked DNA.

-

Comet Assay (Single-Cell Gel Electrophoresis): Can be adapted to detect interstrand cross-links in cells treated with the compound.

-

Cellular DNA Damage and Repair Studies